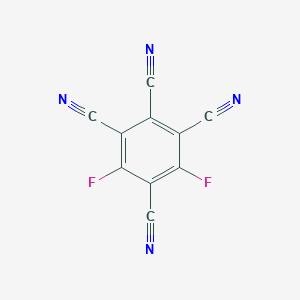
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is an organic compound with the molecular formula C10H2F2N4. It is a derivative of benzene, where four cyano groups (carbonitrile) and two fluorine atoms are substituted on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing cyano groups, the compound is less reactive towards EAS compared to unsubstituted benzene.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms make the compound more susceptible to NAS, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can be used to further oxidize the compound, although specific conditions would depend on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano groups to amines.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated benzene derivative.
科学的研究の応用
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
作用機序
The mechanism of action of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile in chemical reactions involves the interaction of its functional groups with various reagents. The electron-withdrawing cyano groups and the electronegative fluorine atoms influence the reactivity and stability of the compound. These groups can activate or deactivate the benzene ring towards different types of chemical reactions, depending on the nature of the reagents and conditions used .
類似化合物との比較
Similar Compounds
1,4-Difluorobenzene: A simpler fluorinated benzene derivative with only two fluorine atoms.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A closely related compound with four fluorine atoms and two cyano groups.
Uniqueness
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of fluorine and cyano groups makes it a valuable compound for various applications in materials science and organic synthesis.
特性
CAS番号 |
116539-64-1 |
|---|---|
分子式 |
C10F2N4 |
分子量 |
214.13 g/mol |
IUPAC名 |
4,6-difluorobenzene-1,2,3,5-tetracarbonitrile |
InChI |
InChI=1S/C10F2N4/c11-9-6(2-14)5(1-13)7(3-15)10(12)8(9)4-16 |
InChIキー |
UZPJBAJBEBHRAK-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)F)C#N)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


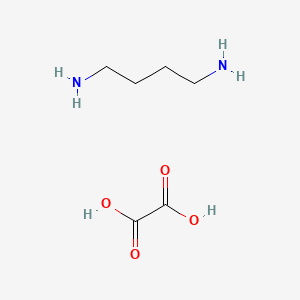
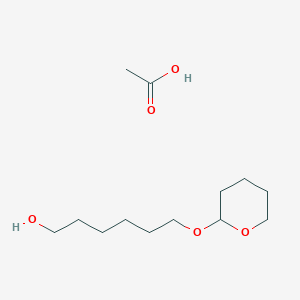
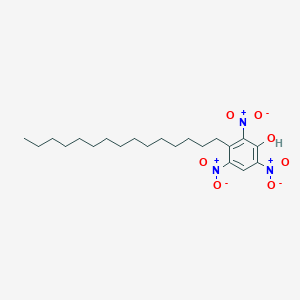
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
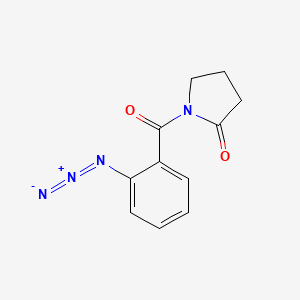
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
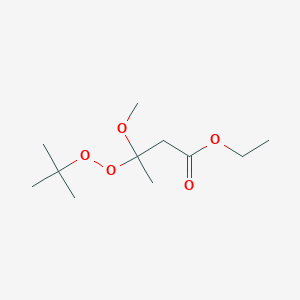
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
